Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione

Description

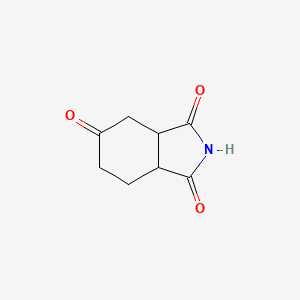

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione is a bicyclic organic compound featuring a fused isoindole core with three ketone groups. Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |

InChI |

InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h5-6H,1-3H2,(H,9,11,12) |

InChI Key |

UDSNSJCYDOBTRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC2C1C(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the heterocyclic ring.

Reduction Reactions: Reduction of specific functional groups to achieve the desired tetrahydro structure.

Oxidation Reactions: Oxidation of intermediates to introduce necessary functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups to achieve different oxidation states.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindole-1,3-(2H) dione exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized isoindole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative strains. One compound in particular had an inhibition zone comparable to gentamicin, indicating its potential as a therapeutic agent against bacterial infections .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 15.0 | 1.174 |

| Compound 2 | Escherichia coli | 13.5 | 2.300 |

| Compound 3 | Leishmania tropica | - | 0.0478 |

Anticancer Properties

The anticancer potential of tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione has been explored through various in vitro studies. Compounds derived from this scaffold have shown effectiveness against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle progression in cancer cells, suggesting a mechanism by which they exert their anticancer effects .

Table 2: Anticancer Activity of Isoindole Derivatives

| Compound | Cancer Cell Line | IC50 (μmol/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Caco-2 | 0.500 | Apoptosis induction |

| Compound B | HCT-116 | 0.350 | Cell cycle arrest |

Antiviral Activity

Tetrahydro-1H-isoindole derivatives have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1 integrase. A study highlighted the efficacy of certain bicyclic hydroxy derivatives as potent inhibitors of HIV-1 integrase with low micromolar inhibitory potencies . These compounds were noted for their selective inhibition of strand transfer reactions compared to other mechanisms.

Table 3: Antiviral Efficacy of Isoindole Derivatives

| Compound | Virus Targeted | IC50 (μM) | Resistance Profile |

|---|---|---|---|

| Compound X | HIV-1 Integrase | 0.150 | Effective against G140S/Q148H mutations |

| Compound Y | HIV-1 Integrase | 0.200 | Less affected by Y143R mutation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydro-1H-isoindole derivatives. Various modifications to the isoindole structure have been shown to enhance their antimicrobial and anticancer activities. For example, halogenation has been reported to improve the antimicrobial efficacy significantly .

Table 4: SAR Insights on Isoindole Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Halogenation | Increased antimicrobial potency |

| Lipophilicity | Enhanced bioavailability and activity against cancer cells |

Mechanism of Action

The mechanism by which Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione exerts its effects involves interactions with molecular targets and pathways. This may include:

Binding to Enzymes: Inhibition or activation of specific enzymes.

Interaction with Receptors: Modulation of receptor activity.

Pathway Modulation: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: Isoindole triones are underexplored compared to pyrimidinetriones, which have established roles in antiviral and anti-inflammatory drug development [2].

- Structural Optimization : Substituent engineering (e.g., introducing polar groups) could enhance solubility and target selectivity for isoindole triones [4].

- Safety Considerations: Chromenone derivatives like 3,4,6a,10-tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one require rigorous toxicity profiling before therapeutic use [5].

Biological Activity

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione (THIIT) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant and anti-inflammatory properties, as well as its implications in therapeutic applications.

Chemical Structure and Properties

THIIT has the molecular formula and features a bicyclic structure with multiple carbonyl groups. These structural characteristics contribute to its chemical reactivity and biological properties. The presence of carbonyl functionalities is significant for its biological activity, particularly in scavenging free radicals and modulating oxidative stress pathways.

Antioxidant Properties

Preliminary studies indicate that THIIT exhibits antioxidant properties. The carbonyl groups in its structure may enhance its ability to scavenge free radicals effectively. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

THIIT has also shown potential anti-inflammatory effects. Research suggests that it may inhibit pathways associated with inflammation, possibly through the modulation of cytokine production or the inhibition of inflammatory mediators. This activity could make THIIT a candidate for developing anti-inflammatory drugs.

Understanding the mechanism of action of THIIT is crucial for its therapeutic application. Initial interaction studies suggest that THIIT may bind effectively to enzymes or receptors involved in oxidative stress pathways. Elucidating these interactions will provide insights into its biological effects and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand THIIT's unique properties, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isoindole | Similar bicyclic structure | Lacks multiple carbonyl groups |

| 1H-Isoindole-1,3-dione | Has two carbonyl groups | Less saturated compared to tetrahydro form |

| Phthalimide | Contains an imide functional group | Different reactivity due to imide presence |

| Tetrahydrophthalic Anhydride | Similar saturation level | Different functional groups |

| Benzofuroxan | Incorporates a fused heterocyclic system | Exhibits distinct electronic properties |

This table highlights how the unique combination of carbonyl functionalities within the tetrahydro framework distinguishes THIIT from its analogs and contributes to its potential utility in various applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of isoindole derivatives similar to THIIT:

- Study on Antioxidant Activity : A study found that isoindole derivatives exhibited significant antioxidant effects in vitro, suggesting that compounds like THIIT could be developed as antioxidant agents against oxidative stress-related diseases .

- Cancer Research : Research has indicated that certain isoindole derivatives can inhibit tumor growth in various cancer models. While specific studies on THIIT are lacking, these findings support further exploration into its anticancer potential .

- Inflammation Studies : Investigations into other isoindole compounds have shown their ability to modulate inflammatory pathways effectively, indicating a promising avenue for THIIT as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.